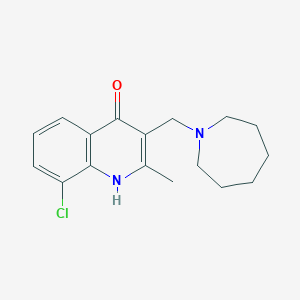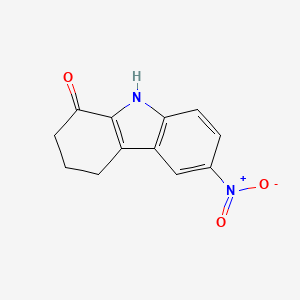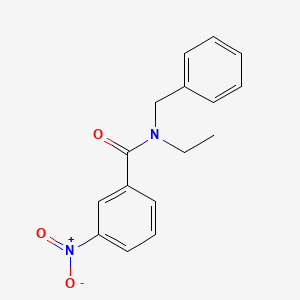
3-(1-azepanylmethyl)-8-chloro-2-methyl-4-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Azepanylmethyl)-8-chloro-2-methyl-4-quinolinol is a derivative of the quinolinol family, a group of compounds known for their various applications in organic chemistry and medicinal chemistry.
Synthesis Analysis
The synthesis of quinolinol derivatives involves various chemical reactions, often starting from simple precursors. For instance, Wilcox et al. (1984) discuss the synthesis of technetium(V) complexes of 8-quinolinolates, showcasing the versatility in synthesizing quinolinol derivatives (Wilcox, Heeg, & Deutsch, 1984).
Molecular Structure Analysis
The molecular structure of quinolinol derivatives is characterized by the quinoline backbone, which can be modified in various ways. The study by Wang et al. (2002) on molecular geometries of [RuCl(qn)2NO] complexes provides insights into the structural aspects of quinolinol derivatives (Wang, Miki, Re, & Tokiwa, 2002).
Chemical Reactions and Properties
Quinolinol derivatives participate in a range of chemical reactions. For example, Ismail, Abass, and Hassan (2000) describe nucleophilic substitution reactions of quinolinone derivatives (Ismail, Abass, & Hassan, 2000). Additionally, Sapochak et al. (2001) discuss the relationship between the chemical structure of methyl-substituted quinolinolates and their properties, highlighting the impact of structural modifications on their characteristics (Sapochak et al., 2001).
Physical Properties Analysis
Physical properties like photoluminescence and electroluminescence of quinolinol derivatives vary with structural changes. The study by Sapochak et al. (2001) provides insights into these aspects, particularly in the context of electroluminescent device performance (Sapochak et al., 2001).
Propiedades
IUPAC Name |
3-(azepan-1-ylmethyl)-8-chloro-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O/c1-12-14(11-20-9-4-2-3-5-10-20)17(21)13-7-6-8-15(18)16(13)19-12/h6-8H,2-5,9-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTAQBRIONVENJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)Cl)CN3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670394 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(Azepan-1-ylmethyl)-8-chloro-2-methylquinolin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,8-dimethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B5648637.png)

![6-[3-isopropyl-5-(2H-1,2,3-triazol-2-ylmethyl)-1H-1,2,4-triazol-1-yl]-2-methyl-1,3-benzothiazole](/img/structure/B5648652.png)
![3-chloro-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-pyrrolidin-1-ylbenzamide](/img/structure/B5648672.png)

![5-{[(4-methylphenyl)amino]methylene}dihydro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5648680.png)
![N'-[(3S*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5648686.png)
![(2-furylmethyl)[4-(phenylsulfonyl)phenyl]amine](/img/structure/B5648688.png)
![1-(2-furylmethyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5648699.png)
![(3R*,4S*)-1-[3-(allyloxy)benzoyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5648703.png)


![1-(cyclobutylcarbonyl)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-4-piperidinecarboxamide](/img/structure/B5648734.png)